EhOASS3 Inhibition: A Unique Antiparasitic Activity Profile for the 3-Chlorophenyl Analog
The 3-chlorophenyl derivative (target compound) is a potent inhibitor of Entamoeba histolytica O-acetylserine sulfhydrylase (EhOASS3) with an IC50 of 38 µM . This specific antiparasitic activity is not reported for closely related analogs such as the 4-chlorophenyl (PubChem CID 91897640) or 2-methoxyphenyl (BDBM37653) derivatives, which are primarily profiled for nuclear receptor interactions [1][2].
| Evidence Dimension | Inhibition of Entamoeba histolytica O-acetylserine sulfhydrylase (EhOASS3) |
|---|---|
| Target Compound Data | IC50 = 38 µM |
| Comparator Or Baseline | 4-chlorophenyl analog (PubChem CID 91897640) and 2-methoxyphenyl analog (BDBM37653) – no reported EhOASS3 activity |
| Quantified Difference | Qualitative difference: unique antiparasitic target engagement |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This establishes the compound as a unique chemical probe for investigating cysteine biosynthesis in Entamoeba histolytica, a target not addressed by its closest analogs.
- [1] PubChem. (2015). 3-[2-benzofuranyl(oxo)methyl]-2-(4-chlorophenyl)-4-hydroxy-1-(5-methyl-3-isoxazolyl)-2H-pyrrol-5-one. PubChem CID 91897640. View Source
- [2] BindingDB. (2011). BDBM37653: 3-(1-benzofuran-2-carbonyl)-2-(2,3-dimethoxyphenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one. View Source
